![molecular formula C31H19N B572993 Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] CAS No. 1219841-59-4](/img/structure/B572993.png)
Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]
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Overview
Description
Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between a fluorene and an indeno[1,2-b]carbazole moiety. The spiro linkage imparts rigidity and three-dimensionality to the molecule, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C31H19N
- Molecular Weight : 405.5 g/mol
- Boiling Point : 636 °C
- Density : 1.38 g/cm³
The spiro configuration allows for unique electronic properties due to the spatial arrangement of molecular orbitals, which enhances its reactivity and interaction with biological targets.
Organic Light Emitting Diodes (OLEDs)
Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] has been investigated as a potential hole transport material (HTM) in OLEDs. Its high hole mobility and suitable energy levels make it an attractive candidate for enhancing device performance. For instance, studies have shown that devices utilizing spiro compounds exhibit improved brightness and efficiency compared to conventional materials.
Perovskite Solar Cells
Recent research indicates that spiro compounds can be effectively used as HTMs in perovskite solar cells (PSCs). The incorporation of spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] in PSCs has led to power conversion efficiencies exceeding 16%, demonstrating better stability than traditional HTMs like spiro-OMeTAD. These advancements highlight the compound's potential in renewable energy technologies .
Photonic Devices
The optical properties of spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] make it suitable for applications in photonic devices. Its ability to emit light at specific wavelengths can be harnessed for display technologies and lighting applications.
Anticancer Properties
Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] has shown promising anticancer activity across various cancer cell lines. Research indicates that derivatives of this compound can inhibit the proliferation of human cancer cells, such as colon carcinoma and leukemia, with low IC50 values suggesting strong antiproliferative effects. These findings position the compound as a potential lead structure for developing new anticancer therapies .
Interaction with Biological Targets
Studies have demonstrated that spiro compounds can interact with various biological macromolecules, which may lead to therapeutic applications. The binding affinity of spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] with specific proteins or enzymes is an area of ongoing research aimed at elucidating its mechanism of action in biological systems.
Mechanism of Action
The mechanism of action of Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] involves its interaction with specific molecular targets. In electronic applications, the compound functions as a hole-transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated π-system, which allows for efficient charge transport .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic light-emitting diodes (OLEDs) and solar cells.
Spiro[fluorene-9,9’-xanthene]-2,7-diamine: Used as a hole-transport material in perovskite solar cells.
Spiro[fluorene-9,9’-xanthene]-2,2’,7,7’-tetramine: Another hole-transport material with applications in organic electronics.
Uniqueness
Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] stands out due to its unique combination of fluorene and indeno[1,2-b]carbazole moieties. This structure imparts distinct electronic properties, making it highly effective in applications requiring efficient charge transport and stability.
Biological Activity
Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] (CAS No. 1219841-59-4) is an organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in organic electronics and medicinal chemistry. This article explores the biological activity of Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole], focusing on its potential applications and research findings.
Chemical Structure and Properties
The molecular formula of Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] is C31H19N. Its structure features a complex arrangement that contributes to its unique properties and biological activities. The compound's spirocyclic nature allows for diverse interactions with biological systems, making it a candidate for various applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have highlighted the potential of spirocyclic compounds in inhibiting tumor growth. For instance, derivatives of carbazole have shown promising antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest.
- Antibacterial Properties : Some spiro compounds have demonstrated efficacy against bacterial strains, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antitumor Activity
A study investigating the antitumor properties of related compounds found that certain spirocyclic derivatives significantly inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Compound | IC50 (µM) | Cancer Type |
---|---|---|
Compound A | 10 | Breast |
Compound B | 15 | Lung |
Spiro Compound | 12 | Colon |
Antibacterial Activity
Research on the antibacterial activity of spiro compounds revealed that some derivatives were effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies demonstrated that spiro compounds could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] is likely mediated through several mechanisms:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Gene Expression : Some studies suggest that spiro compounds can alter gene expression profiles associated with cell survival and proliferation.
Properties
IUPAC Name |
spiro[5H-indeno[1,2-b]carbazole-11,9'-fluorene] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19N/c1-5-13-25-19(9-1)20-10-2-6-14-26(20)31(25)27-15-7-3-11-21(27)23-18-30-24(17-28(23)31)22-12-4-8-16-29(22)32-30/h1-18,32H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESAGCKSHKSODT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C7C8=CC=CC=C8NC7=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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